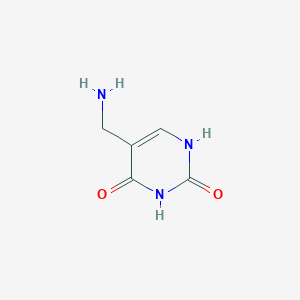![molecular formula C10H22N2O B3296091 4-[3-(Aminomethyl)pentan-3-yl]morpholine CAS No. 891647-39-5](/img/structure/B3296091.png)
4-[3-(Aminomethyl)pentan-3-yl]morpholine
Descripción general
Descripción
4-[3-(Aminomethyl)pentan-3-yl]morpholine is a versatile small molecule scaffold with the molecular formula C₁₀H₂₂N₂O and a molecular weight of 186.29 g/mol . It is also known by its IUPAC name, 2-ethyl-2-(4-morpholinyl)-1-butanamine . This compound is used in various research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-[3-(Aminomethyl)pentan-3-yl]morpholine involves several steps. One common synthetic route includes the reaction of 3-(aminomethyl)pentan-3-ol with morpholine under specific reaction conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
4-[3-(Aminomethyl)pentan-3-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-[3-(Aminomethyl)pentan-3-yl]morpholine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.
Mecanismo De Acción
The mechanism of action of 4-[3-(Aminomethyl)pentan-3-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
4-[3-(Aminomethyl)pentan-3-yl]morpholine can be compared with other similar compounds, such as:
3-(Aminomethyl)pyridine: This compound has a similar structure but differs in the presence of a pyridine ring instead of a morpholine ring.
4-(Aminomethyl)pyridine: Similar to 3-(Aminomethyl)pyridine, but with the amino group positioned differently on the pyridine ring.
The uniqueness of this compound lies in its morpholine ring, which imparts distinct chemical and biological properties compared to its pyridine analogs.
Propiedades
IUPAC Name |
2-ethyl-2-morpholin-4-ylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-3-10(4-2,9-11)12-5-7-13-8-6-12/h3-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDYQZVDBFQJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)N1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methylphenyl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B3296011.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B3296019.png)
![N-[(4-methylphenyl)methyl]-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B3296022.png)
![5-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3296026.png)
![(2E)-3-(4-nitrophenyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B3296027.png)
![N-[[1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B3296046.png)
![1-[2-(BENZENESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-METHYLPIPERAZINE](/img/structure/B3296056.png)
![N-(2,3-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B3296057.png)

![Tert-butyl 3-(7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B3296077.png)
![2-[2-(Piperidin-4-yl)ethyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B3296090.png)
![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B3296105.png)


